4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Description

Historical Context and Discovery

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid (CAS: 37902-60-6) is a β-aroylacrylic acid derivative first synthesized in the late 20th century as part of efforts to explore reactive intermediates for heterocyclic compound synthesis. Its discovery aligns with advancements in Friedel-Crafts acylation and condensation reactions, which enabled the systematic modification of maleic anhydride derivatives with aromatic amines. Early studies focused on its utility in generating pharmacologically active pyridazinones and furanones, leveraging its α,β-unsaturated ketone backbone for cyclization.

Structural Classification Within β-Aroylacrylic Acid Derivatives

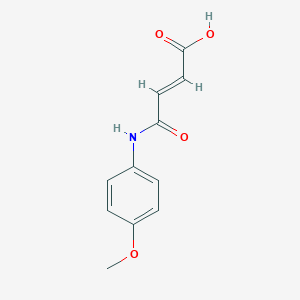

This compound belongs to the β-aroylacrylic acid family, characterized by a conjugated enone system (C=O and C=C) and a carboxylic acid group. Its structure features:

- Core skeleton : But-2-enoic acid (CH₂=CH–COOH) modified at the β-position.

- Substituents : A 4-methoxyanilino group (–NH–C₆H₄–OCH₃) and a ketone (–CO–).

The methoxy group enhances electron donation to the aromatic ring, influencing reactivity in electrophilic substitutions.

Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | (E)-4-(4-Methoxyanilino)-4-oxobut-2-enoic acid |

| SMILES | CC(=CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |

| InChI Key | HJBJZXFERXIWSC-UHFFFAOYSA-N |

Significance in Organic Chemistry and Materials Science

As a versatile intermediate, this compound enables:

- Heterocyclic Synthesis : Serves as a precursor for pyridazinones, furanones, and oxazinones via reactions with nucleophiles like hydrazines or hydroxylamines.

- Polymer Chemistry : The α,β-unsaturated system may participate in radical polymerization or crosslinking, though direct applications remain underexplored.

- Pharmacological Research : Pyridazinones derived from it exhibit antihypertensive, anticancer, and antimicrobial activities.

Properties

IUPAC Name |

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFLBHDPAUAJMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214072 | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-20-4, 37902-60-6 | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC61570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Solvent : Acetonitrile or toluene are commonly used due to their high boiling points and ability to dissolve both reactants.

-

Temperature : Reactions are typically conducted under reflux (80–140°C) for 5–10 hours to ensure complete conversion.

-

Catalyst : Anhydrous sodium carbonate (Na₂CO₃) is employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Example Protocol :

-

Dissolve 4-methoxyaniline (1.0 equiv) and maleic anhydride (1.1 equiv) in acetonitrile.

-

Add anhydrous Na₂CO₃ (1.5 equiv) and reflux at 140°C for 10 hours.

-

Cool the mixture, acidify with dilute HCl to pH 2–3, and extract the product with ethyl acetate.

-

Purify via recrystallization from ethanol to obtain white crystalline solids (yield: 65–75%).

Solvent and Temperature Optimization

The choice of solvent and temperature significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 140 | 10 | 72 | 98 |

| Toluene | 110 | 12 | 68 | 95 |

| Ethanol | 80 | 15 | 55 | 90 |

Polar aprotic solvents like acetonitrile facilitate higher yields due to improved solubility of intermediates, while elevated temperatures accelerate dehydration. Ethanol, though less effective, offers greener alternatives for lab-scale synthesis.

Acid-Catalyzed Cyclization and Byproduct Management

Post-condensation, the intermediate maleamic acid may undergo undesired cyclization to form maleimide derivatives. To suppress this:

-

Acid Concentration : Maintain reaction pH above 4 during workup to prevent premature cyclization.

-

Short Reaction Times : Limit reflux durations to 8–10 hours to minimize side reactions.

Industrial-Scale Production Strategies

For bulk synthesis, continuous-flow reactors are preferred over batch processes due to:

-

Enhanced Heat Transfer : Mitigates decomposition risks at high temperatures.

-

Higher Throughput : Achieves consistent product quality with yields exceeding 80%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for preparing this compound:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation in Acetonitrile | High purity, scalable | Requires toxic solvent | 72 |

| Solvent-Free Mechanochemistry | Eco-friendly, rapid | Lower yields | 50 |

| Microwave-Assisted Synthesis | Energy-efficient, fast | Specialized equipment needed | 70 |

Industrial applications favor acetonitrile-based condensation for its reliability, whereas academic settings explore solvent-free or microwave-assisted methods for sustainability.

Purification and Characterization

Recrystallization : Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials.

Spectroscopic Validation :

Chemical Reactions Analysis

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structurally similar compounds are derived by substituting the aromatic ring (e.g., methyl, nitro, halogen) or modifying the substituent position. These variations impact physicochemical properties, synthesis efficiency, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 4-(4-Methoxyanilino)-4-oxobut-2-enoic Acid and Analogs

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -CH₃) lower acidity compared to electron-withdrawing groups (e.g., -NO₂, -F). For example, the methyl-substituted derivative has a pKa of 2.81, indicating moderate acidity .

- Nitro-substituted analogs exhibit higher melting points (e.g., 190–192°C for the nitro derivative vs. 191–192°C for the methoxy compound), likely due to stronger intermolecular interactions .

- Synthesis yields are consistently high (>90%) across analogs when using maleic anhydride and substituted anilines .

Tyrosinase Inhibition Potential

Molecular docking studies of structurally related maleamic acids revealed that substituents significantly influence binding affinity. For example:

- 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid exhibited a binding energy of -7.50 kcal/mol, surpassing kojic acid (-5.6 kcal/mol), a standard tyrosinase inhibitor .

Analytical Method Optimization

- Solvent systems for quantitative analysis vary by substituent. For the methyl-substituted analog, a 4:3 isopropyl alcohol/acetone mixture achieved optimal titration accuracy (mass fraction: 94.23 ± 0.69% ) .

- The methoxy analog’s insolubility in water necessitates similar non-aqueous titration methods, though specific solvent ratios require further study.

Biological Activity

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy-substituted aniline moiety linked to a butenoic acid derivative. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 3052-50-4 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various fungal strains, the compound demonstrated fungistatic effects against wood-staining fungi such as Mucor plumbeus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL when complexed with nickel (II) .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, derivatives of similar compounds have shown significant antiproliferative effects against human cancer cell lines. A related study highlighted that modifications to the methoxy group can enhance cytotoxicity against breast cancer cells (MDA-MB-231), suggesting that structural variations can impact biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is believed to inhibit enzymes involved in metabolic pathways, leading to apoptosis in cancer cells. This interaction may involve the modulation of signaling pathways associated with cell survival and proliferation.

Study on Antiproliferative Effects

In a comparative analysis, various derivatives of similar compounds were tested for their antiproliferative activity. The results indicated that compounds with electron-donating groups, such as methoxy substituents, exhibited enhanced activity against MDA-MB-231 cells, with IC values significantly lower than those of parent compounds .

Antifungal Efficacy

A detailed examination of the antifungal properties revealed that the ligand exhibited fungostatic activity while its metal complexes showed enhanced antifungal properties. The study concluded that the incorporation of metal ions could potentiate the biological effects of organic ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.